molecular formula C13H11F4N5 B6437791 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2549010-82-2

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B6437791
CAS No.: 2549010-82-2
M. Wt: 313.25 g/mol
InChI Key: TWTPWMALUSALBK-UHFFFAOYSA-N
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Description

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine (CAS 2549010-82-2) is a synthetically versatile chemical compound with a molecular formula of C13H11F4N5 and a molecular weight of 313.25 g/mol . Its structure features a fluorinated pyrimidin-2-amine core linked via a secondary amine to an azetidine ring, which is further substituted with a 4-(trifluoromethyl)pyridin-2-yl group . This specific architecture, incorporating both a 5-fluoro substituent on the pyrimidine ring and a lipophilic trifluoromethyl group on the pyridine ring, is strategically designed to enhance properties critical for drug discovery, such as metabolic stability, membrane permeability, and binding affinity to biological targets . The compound is of significant interest in medicinal chemistry and chemical biology as a key building block for the synthesis of more complex molecules . Its potential research applications span the investigation of its interactions with specific biological targets and pathways, often explored for drug development projects . The presence of the azetidine ring, a saturated four-membered nitrogen heterocycle, is a notable pharmacophore found in various biologically active compounds and approved therapeutics, underscoring the scaffold's relevance . From a synthetic chemistry perspective, this compound can be prepared via a palladium-catalyzed Buchwald-Hartwig amination, coupling 5-fluoropyrimidin-2-amine with 1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine . It is also amenable to various standard chemical transformations, including oxidation, reduction, and substitution reactions, which allow for further structural diversification . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N5/c14-9-4-19-12(20-5-9)21-10-6-22(7-10)11-3-8(1-2-18-11)13(15,16)17/h1-5,10H,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTPWMALUSALBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Fluoroenolate with Amidines

A robust method for constructing the fluorinated pyrimidine core involves cyclocondensation reactions. Potassium (Z)-2-cyano-2-fluoroethenolate (8) , synthesized from chloroacetamide via Finkelstein halogen exchange and Claisen condensation, serves as a key fluorinated building block. Reacting 8 with amidines under mild conditions yields 5-fluoropyrimidin-2-amine derivatives.

Example Protocol

  • Preparation of Potassium (Z)-2-Cyano-2-fluoroethenolate (8) :

    • Chloroacetamide (5) undergoes halogen exchange with KI to form iodoacetamide (6) , followed by dehydration to fluoroacetonitrile (7) (82% yield).

    • Claisen condensation of 7 with ethyl formate produces 8 in 77% yield.

  • Cyclocondensation :

    • 8 reacts with guanidine or substituted amidines in polar aprotic solvents (e.g., DMF) at 60–80°C to form 5-fluoropyrimidin-2-amine.

This method avoids harsh fluorination conditions, preserving sensitive functional groups.

Synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine

Trifluoromethylpyridine Synthesis

The trifluoromethylpyridine moiety is synthesized via chlorine/fluorine exchange or direct trifluoromethylation.

Chlorine/Fluorine Exchange

  • 2-Chloro-5-(trichloromethyl)pyridine undergoes vapor-phase fluorination at >300°C with transition metal catalysts (e.g., FeF₃) to yield 2-chloro-5-(trifluoromethyl)pyridine.

  • Nuclear chlorination of 3-picoline derivatives followed by fluorination produces 2,3,5-trisubstituted trifluoromethylpyridines.

Direct Trifluoromethylation

  • Bromo- or iodopyridines react with trifluoromethyl copper (CuCF₃) in the presence of ligands (e.g., phenanthroline) to introduce the CF₃ group.

Azetidine Ring Formation

Azetidine rings are typically constructed via cyclization of 1,3-diamines or alkylation of amines.

Example Protocol

  • Nucleophilic Substitution :

    • 2-Chloro-4-(trifluoromethyl)pyridine reacts with azetidin-3-amine in acetonitrile or DMF at 80–100°C, using bases like K₂CO₃ or Et₃N to facilitate displacement.

    • Yields range from 70–85% depending on solvent and temperature.

Coupling of Intermediates: Buchwald-Hartwig Amination

The final step involves coupling 5-fluoropyrimidin-2-amine with 1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine via a palladium-catalyzed amination.

Representative Procedure

  • Reaction Setup :

    • 5-Fluoropyrimidin-2-amine (1.0 equiv), 1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and t-BuOK (2.0 equiv) in toluene at 90°C for 8–12 hours.

  • Workup :

    • The mixture is cooled, diluted with NH₄Cl, and extracted with EtOAc.

    • Purification via silica gel chromatography (hexane/EtOAc) yields the target compound in 60–75% yield.

Optimization Insights

  • Ligand Effects : BINAP outperforms monodentate ligands in minimizing side reactions.

  • Solvent Choice : Toluene or dioxane enhances reaction efficiency compared to DMF.

Alternative Synthetic Routes

One-Pot Sequential Reactions

A streamlined approach combines azetidine formation and amination in a single pot:

  • Step 1 : 2-Chloro-4-(trifluoromethyl)pyridine reacts with aziridine to form the azetidine ring.

  • Step 2 : In situ Buchwald-Hartwig coupling with 5-fluoropyrimidin-2-amine.

  • This method reduces purification steps but requires precise control of reaction conditions.

Solid-Phase Synthesis

Immobilizing the pyrimidine core on resin allows iterative functionalization:

  • Resin Loading : Wang resin functionalized with 5-fluoropyrimidin-2-amine.

  • Coupling : On-resin amination with 1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine using HATU/DIEA.

  • Yields: ~50–60% after cleavage.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85 (s, 1H, pyrimidine-H), 4.20–4.35 (m, 1H, azetidine-H), 3.70–3.85 (m, 2H, azetidine-H₂).

  • MS (ESI+) : m/z 313.25 [M+H]⁺.

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O gradient): >98% purity at 254 nm.

Challenges and Optimization Strategies

By-Product Formation

  • Nucleophilic Aromatic Substitution By-Products : Competing reactions at alternative pyridine positions can occur. Mitigated by using bulky ligands (e.g., BINAP) and low temperatures.

  • Oligomerization : Azetidine rings may dimerize under basic conditions. Controlled stoichiometry (amine excess) suppresses this.

Scalability Issues

  • Catalyst Cost : Pd₂(dba)₃ is expensive. Alternative catalysts like Pd(OAc)₂ with cheaper ligands (e.g., Xantphos) are being explored.

  • Solvent Recovery : Toluene and DMF are recycled via distillation to reduce costs.

Comparative Analysis of Methods

Method Yield Reaction Time Cost Efficiency
Buchwald-Hartwig60–75%8–12 hModerate
One-Pot Sequential50–65%16–20 hHigh
Solid-Phase Synthesis50–60%24–48 hLow

Chemical Reactions Analysis

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to bind to these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrimidin-2-amine 5-fluoro, N-linked azetidin-3-yl with 4-(trifluoromethyl)pyridin-2-yl Not available Compact azetidine ring; trifluoromethyl enhances lipophilicity
L7I (5-(4-fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine) Pyrimidin-2-amine 4-fluorophenyl, methanesulfonyl-azetidin-3-yl 322.358 Methanesulfonyl group may improve solubility; fluorophenyl adds aromaticity
Compound 8 (N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine) Pyrimidin-2-amine 5-nitro, 4-(trifluoromethyl)phenoxy, morpholinopyridin-3-yl Not available Nitro group as a potential leaving group; phenoxy linker introduces flexibility
Compound 58 (5-(Pyridin-2-yl)-N-(4-(trifluoromethyl)phenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) Triazolo[1,5-a]pyrimidine Triazole fused to pyrimidine; 4-(trifluoromethyl)phenethyl Not available Triazole ring increases rigidity; phenethyl chain may enhance membrane penetration
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Pyrimidin-2-amine 3-pyridyl, 5-amino-2-methylphenyl Not available Amino and methyl groups may enhance hydrogen bonding and steric effects
N-(5-piperidin-4-yl-1-propan-2-yl-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine Pyridin-2-amine Piperidin-4-yl, isopropyl-pyrazole, trifluoromethylpyridine 365.39 (calculated) Piperidine ring increases bulk; pyrazole adds heterocyclic diversity

Key Comparative Insights

Azetidine vs. Piperidine/Morpholine Rings
  • The target compound’s azetidine ring (4-membered) likely offers higher metabolic stability and reduced steric hindrance compared to piperidine (6-membered, e.g., in ) or morpholine (6-membered oxygen-containing, e.g., Compound 8) . Smaller rings may also improve target selectivity by fitting into tighter binding pockets.
Fluorine and Trifluoromethyl Substituents
  • Fluorine at position 5 (target) vs. In contrast, 4-fluorophenyl (L7I) adds bulk and aromatic π-stacking capability .
  • Trifluoromethyl groups (target, Compound 8, Compound 58) are consistently used to increase lipophilicity and resist oxidative metabolism , a critical feature in CNS-active compounds .
Heterocyclic Diversity
  • The triazolo[1,5-a]pyrimidine core in Compound 58 introduces a fused heterocyclic system , which may enhance binding to purine-binding enzymes (e.g., kinases) compared to simpler pyrimidin-2-amine derivatives .
Functional Group Impact
  • Methanesulfonyl in L7I improves aqueous solubility via polar interactions, a feature absent in the target compound .
  • Nitro groups (Compound 8) are often used as precursors for amine synthesis but may introduce toxicity risks .

Biological Activity

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

\text{5 fluoro N 1 4 trifluoromethyl pyridin 2 yl azetidin 3 yl}pyrimidin-2-amine}

This structure features a fluorinated pyrimidine core, a trifluoromethyl-substituted pyridine, and an azetidine moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing pyrimidine and trifluoromethyl groups can inhibit cancer cell proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
Compound A0.25Breast Cancer
Compound B0.45Lung Cancer
Compound C0.30Colorectal Cancer

The mechanism through which this compound exhibits its biological effects involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been noted for its ability to inhibit protein kinases, which play a crucial role in cancer cell signaling.

Antimicrobial Activity

In addition to antitumor properties, this compound has shown promise as an antimicrobial agent. Studies have reported that it possesses activity against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 µg/mL
Escherichia coli1.50 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

Case Study 1: Anticancer Efficacy

A recent study examined the efficacy of a related compound in a mouse model of breast cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to the control group. Histological analysis revealed significant apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against resistant strains of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling fluorinated pyrimidine precursors with azetidine intermediates. Palladium-catalyzed amination (e.g., Buchwald-Hartwig conditions) is critical for introducing the azetidin-3-yl group. For example, sodium tert-butoxide in dioxane at 80–100°C improves coupling efficiency . Solvent choice (e.g., THF vs. DMF) and catalyst loading (1–5 mol% Pd) significantly affect purity and yield. Post-synthetic purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating >95% pure product.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and fluorination patterns?

  • Methodological Answer : Use a combination of 1H^1\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to resolve trifluoromethyl and fluoro-pyrimidine signals. X-ray crystallography (e.g., monoclinic P21/c2_1/c space group) confirms spatial arrangements, as seen in structurally analogous pyridine derivatives . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular formula accuracy.

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets like EGFR or CDK2?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of kinase domains (PDB: 1M17 for EGFR) identifies key interactions, such as hydrogen bonds between the pyrimidine amine and kinase hinge regions. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize geometries and electrostatic potential maps to rationalize fluorine’s electron-withdrawing effects on binding .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Microsomal stability assays (human liver microsomes, HLMs) quantify metabolic degradation rates. Adjust lipophilicity (cLogP <3) via substituent modification (e.g., replacing trifluoromethyl with difluoromethyl) to improve bioavailability. PAMPA (Parallel Artificial Membrane Permeability Assay) predicts blood-brain barrier penetration, critical for CNS-targeted applications .

Q. What experimental designs resolve contradictions in reported biological activity data (e.g., IC50_{50} variability across cell lines)?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability. Use isogenic cell lines to isolate target-specific effects. Orthogonal validation via SPR (Surface Plasmon Resonance) confirms binding kinetics independent of cellular context. For example, discrepancies in IC50_{50} values (e.g., 50 nM vs. 200 nM) may arise from differential expression of efflux transporters like P-gp .

Methodological Recommendations

  • Synthetic Optimization : Prioritize flow chemistry for azetidine coupling to enhance reproducibility and scalability .
  • Data Validation : Cross-validate biological activity using CRISPR-edited cell lines to eliminate off-target effects.
  • Computational Tools : Integrate molecular dynamics simulations (GROMACS) to model trifluoromethyl group dynamics during target engagement .

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